molecular formula C8H10Cl3NO B022967 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride CAS No. 101819-99-2

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

Cat. No.: B022967
CAS No.: 101819-99-2
M. Wt: 242.5 g/mol
InChI Key: XZZITYVICUAZNB-UHFFFAOYSA-N
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Description

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is a chemical compound with the empirical formula C8H10O1N1Cl3 and a molecular weight of 242.53 g/mol . This compound is known for its unique structure, which includes an amino group, two chlorine atoms, and an ethyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted on its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride typically involves the chlorination of 3-ethylphenol followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination is carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-ethylphenol: Similar structure but lacks the amino group.

    3-Amino-2,4-dichlorophenol: Similar structure but lacks the ethyl group.

    2,4-Dichloro-6-aminophenol: Similar structure but lacks the ethyl group.

Uniqueness

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is unique due to the presence of both the amino group and the ethyl group on the phenol ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-amino-2,4-dichloro-3-ethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c1-2-4-5(9)3-6(11)8(12)7(4)10;/h3,12H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZITYVICUAZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073006
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride
Source EPA DSSTox
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Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101819-99-2
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101819-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101819992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-3-ETHYL-6-AMINOPHENOL HCL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dichloro-3-ethyl-6-nitrophenol (20 g, 98.4% purity) was dissolved in methanol (80 g), to which Raney nickel (0.8 g) and activated carbon (0.2 g) were added and into which hydrogen gas was introduced at a hydrogen pressure of 4 kg/cm2 at 40° to 45° C. until no absorption of hydrogen gas was found. After completion of the reaction, Raney nickel was removed in air, and hydrochloric acid (17.7 g) was added dropwise, and the reaction mixture was cooled to 20° C., which resulted in a deposition of crystals. The deposited crystals were washed with acetone (28 g) and dried, which afforded 16.2 g of 2,4-dichloro-3-ethyl-6-aminophenol hydrochloride. To this hydrochloride salt, the above distillation-purified acid chloride compound (23.4 g) was added in air, and the mixture was heated under reflux in acetonitrile (162 g) for 2 hours. After completion of the reaction, the reaction mixture was cooled to 10° C., and the deposited crystals were filtered, washed with acetonitrile (16 g) and dried, which afforded 30.1 g of the desired amide compound (m.p., 145°-146° C., 98.9% purity). These crystals were recrystallized from acetonitrile (150 g), and 28.2 g of crystals having a purity of 99.3% were obtained (82.2% yield in the amidation step).
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20 g
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80 g
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0.8 g
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Synthesis routes and methods II

Procedure details

525 ml of isopropyl alcohol, 125 g of the same 2-nitro-4,6-dichloro-5-ethylphenol as described above in (1) and 7.5 g of Raney nickel were placed in 1 liter of autoclave, and then the mixture was stirred until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less. Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid was added to the resulting filtrate. Then, the resulting solution was stirred for 30 minutes at 40° to 50° C. to obtain white crystalline precipitates. Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less, and separated out, washed with 140 ml of acetone and dried to obtain 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Yield was 112.5 g (87.5%).
Quantity
125 g
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7.5 g
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525 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Reactant of Route 6
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

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